molecular formula C29H31N3O7S B1665621 4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate CAS No. 1047981-30-5

4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate

Cat. No.: B1665621
CAS No.: 1047981-30-5
M. Wt: 565.6 g/mol
InChI Key: OUSNFNLWEQZRCQ-WRQJSNHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate is a selective inhibitor of Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), an essential enzyme in fatty acid biosynthesis. This compound has shown potent activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, making it a promising candidate for treating staphylococcal infections .

Preparation Methods

The preparation of 4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate involves several synthetic routes and reaction conditions. The compound is synthesized from its tosylate anhydrate or monohydrate salts, with concentrations adjusted and reported as free base . The industrial production methods for this compound are proprietary and involve complex chemical processes to ensure high purity and efficacy .

Chemical Reactions Analysis

4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate undergoes various chemical reactions, including:

Scientific Research Applications

4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying enzyme inhibition and fatty acid biosynthesis.

    Biology: Investigated for its effects on bacterial growth and resistance mechanisms.

    Medicine: Explored as a potential therapeutic agent for treating staphylococcal infections, including those caused by methicillin-resistant Staphylococcus aureus.

    Industry: Utilized in the development of new antibacterial agents and formulations

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate involves the inhibition of Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI). This enzyme is essential for fatty acid biosynthesis in bacteria. By inhibiting FabI, AFN-1252 disrupts the bacterial fatty acid synthesis pathway, leading to a reduction in bacterial viability. The molecular targets and pathways involved include the binding of AFN-1252 to the active site of FabI, preventing the enzyme from catalyzing the elongation of fatty acid chains .

Comparison with Similar Compounds

4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate is unique compared to other similar compounds due to its high selectivity and potency against Staphylococcus aureus. Similar compounds include:

AFN-1252 stands out due to its specific inhibition of the FabI enzyme, making it a valuable addition to the arsenal of antibacterial agents.

Properties

CAS No.

1047981-30-5

Molecular Formula

C29H31N3O7S

Molecular Weight

565.6 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate

InChI

InChI=1S/C22H21N3O3.C7H8O3S.H2O/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26);2-5H,1H3,(H,8,9,10);1H2/b10-7+;;

InChI Key

OUSNFNLWEQZRCQ-WRQJSNHTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3.O

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3.O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3.O

Appearance

Solid powder

1047981-30-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AFN-1252 tosylate monohydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate
Reactant of Route 2
Reactant of Route 2
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate
Reactant of Route 3
Reactant of Route 3
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate
Reactant of Route 4
Reactant of Route 4
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate
Reactant of Route 5
Reactant of Route 5
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate
Reactant of Route 6
Reactant of Route 6
4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate

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